4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline
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Overview
Description
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE is an organic compound characterized by the presence of both nitro and chloro substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-chloroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Reduction: The major product is the corresponding diamine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro substituents may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-N-(2-chlorophenyl)amine
- N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-N-(3-chlorophenyl)amine
Uniqueness
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE is unique due to the specific positioning of the chloro and nitro groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural arrangement may result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H8Cl2N2O2 |
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Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-2-4-11(5-3-10)16-8-9-1-6-12(15)13(7-9)17(18)19/h1-8H |
InChI Key |
LOXOPJMLMUWEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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